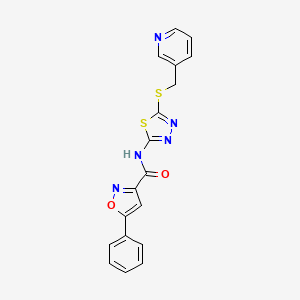
5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13N5O2S2 and its molecular weight is 395.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, focusing on anticancer, antimicrobial, and other therapeutic effects supported by various studies.
Chemical Structure
The structural formula of the compound can be depicted as follows:
This structure includes an isoxazole ring, a thiadiazole moiety, and a phenyl group, which are significant for its biological activity.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, which share structural similarities with the target compound. For instance:
- Cytotoxicity Studies : A review highlighted that various derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against human cancer cell lines. Notably, compounds demonstrated IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the specific cancer type tested (e.g., SK-MEL-2, A549) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation through apoptosis induction and cell cycle arrest. In particular, structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance cytotoxicity .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been documented:
- Broad Spectrum Activity : Compounds featuring pyridine and thiadiazole functionalities have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring can significantly influence the antimicrobial efficacy .
Research Findings and Case Studies
A summary of key findings related to the biological activity of the compound includes:
| Study | Findings | Methodology |
|---|---|---|
| Alam et al. (2011) | Significant cytotoxicity against lung and skin cancer cell lines | MTT assay |
| Mohammadi-Farani et al. (2014) | High inhibitory potency against prostate cancer cells | IC50 determination |
| Recent Research (2022) | Antimicrobial activity against multiple pathogens | Disc diffusion method |
Pharmacological Implications
The pharmacological implications of this compound are promising:
- Anticancer Therapy : Given its structural characteristics and observed activities in similar compounds, it may serve as a lead compound for developing new anticancer agents.
- Antimicrobial Development : Its potential effectiveness against resistant bacterial strains positions it as a candidate for further exploration in antimicrobial research.
Properties
IUPAC Name |
5-phenyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-16(14-9-15(25-23-14)13-6-2-1-3-7-13)20-17-21-22-18(27-17)26-11-12-5-4-8-19-10-12/h1-10H,11H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMBBLSRRLETHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














